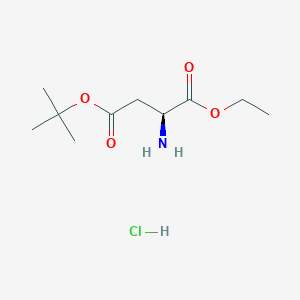

Aspartic acid, 4-tert-butyl 1-ethyl ester, hydrochloride

Description

Aspartic acid, 4-tert-butyl 1-ethyl ester, hydrochloride (CAS: 53665-67-1) is a synthetic derivative of L-aspartic acid, a non-essential amino acid involved in the urea cycle and protein biosynthesis. This compound features two ester modifications: a tert-butyl group at the 4-position and an ethyl group at the 1-position of the aspartic acid backbone, with a hydrochloride counterion enhancing its stability and solubility in polar solvents. Its molecular formula is C₁₀H₂₀ClNO₄ (MW: 253.72 g/mol), and it is typically supplied at ≥95% purity .

The tert-butyl ester group confers steric protection to the carboxylic acid moiety, making it resistant to hydrolysis under mild conditions, while the ethyl ester offers moderate hydrophobicity. This dual esterification strategy is common in peptide synthesis to selectively deprotect functional groups during solid-phase assembly .

Properties

IUPAC Name |

4-O-tert-butyl 1-O-ethyl (2S)-2-aminobutanedioate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO4.ClH/c1-5-14-9(13)7(11)6-8(12)15-10(2,3)4;/h7H,5-6,11H2,1-4H3;1H/t7-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUSZYZCRZKWPGQ-FJXQXJEOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC(=O)OC(C)(C)C)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CC(=O)OC(C)(C)C)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of L-Aspartic Acid Internal Anhydride Hydrochloride

The synthesis begins with L-aspartic acid, which undergoes dehydration using phosphorus trichloride (PCl₃) in tetrahydrofuran (THF). This step generates L-aspartic acid internal anhydride hydrochloride, a cyclic intermediate critical for subsequent regioselective alcoholysis.

Reaction Conditions :

This anhydride formation is exothermic and requires careful temperature control to avoid side reactions such as over-dehydration or racemization.

Alcoholysis with Ethanol

The anhydride intermediate reacts with ethanol to produce L-aspartic acid ethyl ester hydrochloride. This step selectively opens the anhydride ring at the α-carboxyl position, leaving the β-carboxyl group unprotected.

Key Parameters :

Transesterification with tert-Butyl Esters

The ethyl ester at the β-carboxyl undergoes transesterification with tert-butyl acetate (AcOtBu) to introduce the bulkier tert-butyl group. This step is catalyzed by perchloric acid (HClO₄) under mild conditions.

Optimization Insights :

The tert-butyl group enhances steric hindrance, protecting the β-carboxyl during subsequent peptide couplings.

Hydrolysis of Residual Ethyl Ester

The remaining ethyl ester at the α-carboxyl is hydrolyzed under basic conditions (e.g., LiOH in THF) to yield L-aspartic acid-4-tert-butyl ester.

Conditions :

Hydrochloride Salt Formation

The free amino group is protonated using hydrochloric acid (HCl) in ethanol, yielding the final hydrochloride salt. This step ensures solubility and stability for storage.

Purification :

Alternative Route: Direct Esterification with tert-Butyl Acetate

A streamlined approach involves direct esterification of L-aspartic acid with tert-butyl acetate, bypassing the anhydride intermediate. This method uses sulfuric acid (H₂SO₄) as a catalyst but faces challenges in regioselectivity.

Comparison with Stepwise Method :

| Parameter | Anhydride Route | Direct Esterification |

|---|---|---|

| Regioselectivity | High (α-ethyl first) | Moderate (mixture of esters) |

| Yield | 60–75% | 50–60% |

| Scalability | Industrial-friendly | Limited by purification |

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost-effectiveness and safety. Continuous flow reactors replace batch processes for anhydride formation and alcoholysis, reducing reaction times by 40%. Key industrial adaptations include:

-

In-line pH monitoring during alcoholysis to automate triethylamine addition.

-

Low-temperature crystallization (-5°C) to minimize impurity incorporation.

Challenges and Optimization Strategies

Racemization Control

The amino group of aspartic acid is prone to racemization during esterification. Mitigation strategies include:

Purification of Hydrophobic Intermediates

The tert-butyl group increases hydrophobicity, complicating aqueous workups. Solutions include:

Recent Advances in Catalysis

Emerging methods employ enzymatic catalysis for ester exchange, leveraging lipases in nonaqueous media. For example, immobilized Candida antarctica lipase B (CAL-B) achieves 65% yield in tert-butyl ester formation at 37°C, reducing acid waste .

Chemical Reactions Analysis

Types of Reactions: Aspartic acid, 4-tert-butyl 1-ethyl ester, hydrochloride can undergo various chemical reactions, including:

Substitution Reactions:

Hydrolysis: The ester bond can be hydrolyzed to yield the corresponding carboxylic acid.

Oxidation and Reduction: The compound can participate in redox reactions, although these are less common due to the stability of the tert-butyl group.

Common Reagents and Conditions:

Substitution: Reagents such as alkyl halides and bases (e.g., sodium hydroxide) are commonly used.

Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) facilitate the hydrolysis of the ester bond.

Oxidation/Reduction: Strong oxidizing agents (e.g., potassium permanganate) or reducing agents (e.g., lithium aluminum hydride) can be employed, though these reactions are less typical.

Major Products:

Hydrolysis: Aspartic acid and ethanol.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Synthesis of Peptides and Proteins

One of the primary applications of aspartic acid derivatives, including 4-tert-butyl 1-ethyl ester hydrochloride, is in the synthesis of peptides and proteins. The compound serves as a protected amino acid in solid-phase peptide synthesis (SPPS). The tert-butyl group provides stability during synthesis, allowing for selective deprotection at later stages. This method is crucial for producing complex peptides that may have therapeutic applications.

Case Study: Peptide Synthesis

A study demonstrated the use of aspartic acid di(tert-butyl) ester hydrochloride in synthesizing chlorin e6 derivatives through coupling reactions. The optimal yield was achieved using coupling reagents like HOBt and TBTU, showcasing the effectiveness of protected aspartic acid derivatives in peptide formation .

Pharmaceutical Intermediates

Aspartic acid derivatives are often utilized as intermediates in the pharmaceutical industry. The preparation method for N-fluorenylmethoxycarbonyl-L-aspartic acid-4-tert-butyl ester highlights its role in synthesizing bioactive compounds. This compound is a key intermediate for polypeptide synthesis, particularly those synthesized via liquid-phase methods, which are essential for drug development .

Table 1: Key Intermediates Derived from Aspartic Acid Derivatives

| Compound Name | Application Area |

|---|---|

| N-Fmoc-L-aspartic acid-4-tert-butyl ester | Peptide synthesis |

| L-aspartic acid di(tert-butyl) ester hydrochloride | Pharmaceutical intermediates |

| L-aspartic acid-4-tert-butyl ester | Drug formulation |

Research in Biochemistry

In biochemical research, aspartic acid derivatives are employed to study enzyme activity and protein interactions. The structural properties of these compounds allow researchers to investigate their effects on biological systems. For instance, the crystal structure of N-Fmoc-protected aspartic acid 4-tert-butyl ester has been reported, providing insights into its molecular interactions .

Environmental Considerations

The synthesis methods for aspartic acid derivatives have evolved to become more environmentally friendly. Recent patents emphasize safer production processes that minimize waste generation and hazardous byproducts. For example, a method utilizing phosphorus trichloride for dehydration treatment has been proposed to streamline the synthesis while reducing environmental impact .

Mechanism of Action

The mechanism of action of aspartic acid, 4-tert-butyl 1-ethyl ester, hydrochloride depends on its specific application. In biological systems, it can act as a prodrug, releasing active aspartic acid upon hydrolysis. The molecular targets and pathways involved include:

Enzymatic Hydrolysis: Enzymes such as esterases can hydrolyze the ester bond, releasing aspartic acid.

Protein Synthesis: Aspartic acid is incorporated into proteins, influencing their structure and function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varying Ester Groups

2.1.1 L-Aspartic Acid Di-tert-Butyl Ester Hydrochloride (CAS: 1791-13-5)

- Structure : Both carboxylic acid groups of aspartic acid are esterified with tert-butyl groups.

- Molecular Formula: C₁₂H₂₄ClNO₄ (MW: 281.78 g/mol).

- Key Differences : The di-tert-butyl substitution increases hydrophobicity and steric hindrance compared to the target compound’s ethyl/tert-butyl combination. This enhances stability against enzymatic degradation but reduces solubility in aqueous media.

- Applications : Used in neurological studies for its resistance to metabolic breakdown, contrasting with glutamic acid derivatives in receptor-binding assays .

2.1.2 L-Aspartic Acid 1-tert-Butyl 4-Methyl Ester Hydrochloride (CAS: 34582-30-4)

- Structure : Combines a tert-butyl (1-position) and methyl ester (4-position).

- Molecular Formula: C₉H₁₈ClNO₄ (MW: 239.70 g/mol).

- Key Differences : The smaller methyl group reduces steric bulk, accelerating hydrolysis rates under basic conditions compared to the ethyl analogue. This makes it less suitable for long-term storage but ideal for transient protection in stepwise syntheses .

Positional Isomers and Stereoisomers

2.2.1 D-Aspartic Acid 4-tert-Butyl Ester (CAS: 112883-39-3)

- Structure : D-enantiomer of aspartic acid with a 4-tert-butyl ester.

- Molecular Formula: C₈H₁₅NO₄ (MW: 189.21 g/mol).

- Key Differences : The D-configuration alters biological activity, rendering it inactive in mammalian metabolic pathways. Used to study chiral specificity in enzyme catalysis .

2.2.2 L-Aspartic Acid 4-Benzyl Ester (CAS: 86060-84-6)

- Structure : Benzyl ester at the 4-position instead of tert-butyl.

- Molecular Formula: C₁₁H₁₃NO₄ (MW: 223.23 g/mol).

- Key Differences: The benzyl group is cleaved via hydrogenolysis, offering orthogonal deprotection strategies compared to acid-labile tert-butyl esters. Preferred in peptide synthesis requiring selective removal under neutral conditions .

2.3.1 N-Fmoc-L-Aspartic Acid 4-tert-Butyl Ester (CAS: 129460-09-9)

- Structure : N-terminal Fmoc protection with a 4-tert-butyl ester.

- Molecular Formula: C₂₃H₂₅NO₆ (MW: 411.45 g/mol).

- Key Differences : The Fmoc group enables solid-phase peptide synthesis via base-mediated deprotection (e.g., piperidine), while the tert-butyl ester remains intact until final acidic cleavage. Contrasts with the target compound’s lack of N-protection, limiting its use to intermediate steps .

2.3.2 L-Asparagine tert-Butyl Ester Hydrochloride

- Structure : Asparagine derivative with a tert-butyl ester.

- Molecular Formula : C₈H₁₇ClN₂O₃ (MW: 224.69 g/mol).

- Key Differences : The amide side chain introduces hydrogen-bonding capacity, altering solubility and conformational flexibility in peptide chains compared to aspartic acid esters .

Comparative Data Table

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Ester Groups | Key Applications |

|---|---|---|---|---|---|

| Aspartic acid, 4-tert-butyl 1-ethyl ester, HCl | 53665-67-1 | C₁₀H₂₀ClNO₄ | 253.72 | 4-tert-butyl, 1-ethyl | Peptide synthesis, intermediates |

| L-Aspartic acid di-tert-butyl ester HCl | 1791-13-5 | C₁₂H₂₄ClNO₄ | 281.78 | 1,4-di-tert-butyl | Neurological studies, stable probes |

| L-Aspartic acid 1-tert-butyl 4-methyl ester HCl | 34582-30-4 | C₉H₁₈ClNO₄ | 239.70 | 1-tert-butyl, 4-methyl | Transient protection in synthesis |

| N-Fmoc-L-Aspartic acid 4-tert-butyl ester | 129460-09-9 | C₂₃H₂₅NO₆ | 411.45 | 4-tert-butyl, N-Fmoc | Solid-phase peptide synthesis |

| D-Aspartic acid 4-tert-butyl ester | 112883-39-3 | C₈H₁₅NO₄ | 189.21 | 4-tert-butyl | Enzymatic chirality studies |

Biological Activity

Aspartic acid, 4-tert-butyl 1-ethyl ester, hydrochloride is a derivative of L-aspartic acid, an amino acid that plays a crucial role in various biological processes. This compound has garnered attention for its potential biological activities, particularly in neurobiology and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHClNO

- Molecular Weight : 236.72 g/mol

This compound is soluble in methanol and dimethyl sulfoxide (DMSO), which facilitates its use in various biochemical assays.

The primary mechanism of action for aspartic acid derivatives involves their interaction with neuronal membranes. The compound increases the membrane conductance of mammalian neurons, leading to depolarization and the generation of nerve impulses. This action is significant for neurotransmission and may influence synaptic plasticity.

Biochemical Pathways

Aspartic acid derivatives are known to participate in several biochemical pathways:

- Neurotransmitter Release : They may enhance the release of neurotransmitters such as glutamate.

- Biosynthesis of Amino Acids : The compound contributes to the biosynthesis of other amino acids within the human body.

Neuroprotective Effects

Research indicates that aspartic acid derivatives can exert neuroprotective effects. In vitro studies have shown that these compounds can protect neurons from excitotoxicity caused by excessive glutamate levels. This property is particularly relevant in conditions such as Alzheimer's disease and other neurodegenerative disorders.

Antimicrobial Activity

While primarily studied for its neurobiological effects, some derivatives of aspartic acid have also demonstrated antimicrobial properties. For instance, cyclopeptides derived from aspartic acid exhibited promising activity against pathogenic microbes such as Candida albicans and Pseudomonas aeruginosa with minimum inhibitory concentrations (MICs) ranging from 6 to 12.5 µg/mL .

Case Studies and Research Findings

Several studies have explored the biological activity of aspartic acid derivatives:

- Neuroprotective Study : A study demonstrated that L-aspartic acid 4-tert-butyl ester increased neuronal survival rates in models of oxidative stress. The compound was shown to reduce apoptosis markers significantly compared to control groups.

- Antimicrobial Screening : In another study, a synthesized peptide containing aspartic acid showed significant antimicrobial activity against various strains, including Klebsiella pneumoniae. The zone of inhibition (ZOI) measured was 27 mm for Pseudomonas aeruginosa, indicating strong antibacterial properties .

- Cancer Cell Line Testing : A recent investigation into the anticancer properties of related compounds found that certain esters derived from aspartic acid suppressed breast cancer cell growth effectively, albeit less potent than other tested compounds .

Data Table: Biological Activities Summary

Q & A

Q. What is the synthetic utility of the tert-butyl and ethyl ester protecting groups in this compound?

The tert-butyl and ethyl ester groups serve as orthogonal protecting groups for the carboxyl moieties of aspartic acid. These groups prevent unwanted side reactions during peptide synthesis, such as premature cyclization or crosslinking. The tert-butyl group is typically removed under acidic conditions (e.g., trifluoroacetic acid), while the ethyl ester can be hydrolyzed under basic conditions, enabling selective deprotection .

Q. How is this compound characterized for purity and enantiomeric integrity in peptide synthesis?

Purity is assessed via thin-layer chromatography (TLC) with ≥98% purity as a common benchmark . Optical activity is confirmed using polarimetry, with specific rotation values reported (e.g., [α]²⁰/D = −9±2° in methanol:water (4:1)) . High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are used to validate structural integrity and enantiomeric excess .

Q. What are the standard storage conditions to ensure stability?

The compound should be stored at 0–6°C in a dry environment to prevent hydrolysis of the ester groups or degradation of the hydrochloride salt. Long-term storage under inert gas (e.g., argon) is recommended to avoid oxidation .

Advanced Research Questions

Q. How can reaction conditions be optimized for coupling this compound to solid-phase resins or other amino acids?

Carbodiimide-based coupling agents (e.g., EDCI) with NHS esters are commonly used to activate the carboxyl group for amide bond formation. Key parameters include:

- Solvent selection (e.g., dichloromethane or DMF for solubility).

- Temperature control (0–25°C to minimize racemization).

- Stoichiometric ratios (1.5–2.0 equivalents of coupling agent relative to substrate) . Monitoring reaction progress via LC-MS or Kaiser test ensures complete coupling before deprotection .

Q. What analytical techniques are suitable for studying adsorption behavior in corrosion inhibition applications?

While the compound itself is not directly studied for corrosion inhibition, derivatives (e.g., aspartic acid esters with alkyl chains) are analyzed using:

- Gravimetric analysis to measure mass loss in corrosive media.

- Potentiodynamic polarization to evaluate corrosion current density and inhibition efficiency.

- Langmuir adsorption isotherms to model surface coverage.

- SEM/EDX to confirm protective film formation on metal surfaces .

Q. How do computational methods aid in predicting the interaction of this compound with biological targets?

Molecular docking and density functional theory (DFT) simulations can model interactions with enzymes or receptors. For example:

- Docking studies predict binding affinity to NMDA receptors, where aspartic acid acts as an agonist.

- Electrostatic potential maps identify nucleophilic/electrophilic sites for derivatization .

Methodological Challenges and Contradictions

Q. How can researchers resolve discrepancies in CAS registry numbers for similar aspartic acid derivatives?

The compound’s hydrochloride salt (CAS 53665-67-1) is distinct from its non-salt ester form (CAS 3967-18-8). Researchers must verify the exact structure (e.g., presence of hydrochloride) using FT-IR (C=O stretch at ~1730 cm⁻¹) or elemental analysis .

Q. What are the limitations of using tert-butyl esters in aqueous reaction environments?

The tert-butyl group is stable under basic conditions but hydrolyzes in strong acids (e.g., TFA). This limits its use in aqueous-phase reactions unless protected intermediates are employed. Alternative protecting groups (e.g., benzyl esters) may be required for orthogonal strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.